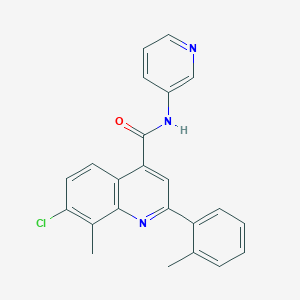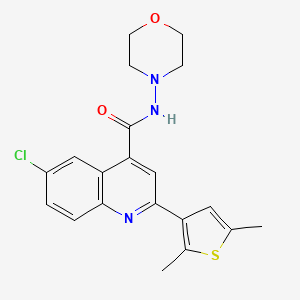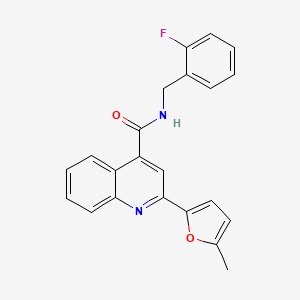![molecular formula C22H15BrFN3O B4162209 6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4162209.png)
6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Descripción general
Descripción
6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and fluorine atoms, along with the quinoline and pyridine rings, contributes to its high reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
6-bromo-N-[(2-fluorophenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O/c23-16-5-6-20-17(11-16)18(12-21(27-20)14-7-9-25-10-8-14)22(28)26-13-15-3-1-2-4-19(15)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVXAJLCZCYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-(2-ethoxyphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4162130.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4162150.png)
![N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B4162153.png)

![ETHYL 4-[6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B4162173.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)-3,6-dimethylquinoline](/img/structure/B4162185.png)
![Methyl 4-methyl-3-[(2-phenylquinoline-4-carbonyl)amino]benzoate;hydrochloride](/img/structure/B4162193.png)
![[4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride](/img/structure/B4162196.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B4162200.png)
![2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B4162201.png)
![methyl 3-({[6-chloro-2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4162213.png)
![8-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162222.png)
